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  • Product: N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
  • CAS: 321533-64-6

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: A Technical Guide for Preclinical Investigation

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of the novel compound, N-(2,5-dimethoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of the novel compound, N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Given the absence of established data for this specific molecule, we will leverage a systematic, hypothesis-driven approach based on the known pharmacological activities of its core chemical moieties: the nicotinamide scaffold, the pyrazole ring, and the 2,5-dimethoxyphenyl substitution. This document provides a detailed roadmap for elucidating the compound's primary mechanism of action, encompassing initial broad-spectrum screening to specific target validation and downstream signaling pathway analysis. The protocols and experimental workflows described herein are designed to ensure scientific rigor and generate a robust data package for informed decision-making in early-stage drug discovery.

Introduction: Deconstructing the Molecule to Formulate Hypotheses

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a novel chemical entity with potential therapeutic applications. A thorough understanding of its in vitro mechanism of action is paramount for its advancement as a drug candidate. The structure of this compound integrates three key pharmacophores, each with a rich history in medicinal chemistry, providing a logical foundation for our investigative approach.

  • The Nicotinamide Core: As a derivative of vitamin B3, nicotinamide is a precursor to NAD+ and NADP+, crucial coenzymes in cellular metabolism and energy production.[1][2] Nicotinamide and its analogs are known to modulate the activity of various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), and can influence processes such as DNA repair, cell differentiation, and inflammation.[1][3]

  • The Pyrazole Moiety: The pyrazole ring is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4][5] Notably, pyrazole derivatives have been developed as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of various signaling pathways.[5]

  • The 2,5-Dimethoxyphenyl Group: This substitution is present in a number of psychoactive compounds and other biologically active molecules. For instance, derivatives of 2,5-dimethoxyphenyl have been identified as potent and selective agonists of the serotonin 5-HT2A receptor.[6]

Based on these structural components, we can formulate several primary hypotheses for the mechanism of action of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, which will guide our experimental strategy.

Primary Hypotheses:

  • Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme or enzyme class, such as:

    • Succinate Dehydrogenase (SDH), given the known activity of other nicotinamide derivatives as fungicides.[7][8]

    • Calpains, based on the precedent of pyrazolyl-nicotinamide structures as inhibitors of this cysteine protease.[9]

    • Other enzymes where nicotinamide or pyrazole scaffolds are known to bind, including cholinesterases or kinases.[10]

  • Receptor Modulation: The 2,5-dimethoxyphenyl moiety suggests potential interaction with G-protein coupled receptors (GPCRs), particularly serotonin receptors.[6]

  • Modulation of Cellular Metabolism and Signaling: The nicotinamide core points towards a potential role in modulating cellular energy pathways, NAD+ dependent signaling, or inflammatory responses.[1][11]

A Phased Experimental Approach to Mechanistic Elucidation

We propose a three-phased experimental workflow to systematically investigate the in vitro mechanism of action of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. This tiered approach is designed to be resource-efficient, starting with broad screening and progressively narrowing the focus to specific molecular targets and pathways.

experimental_workflow cluster_phase1 Phase 1: Broad-Spectrum Phenotypic and Target-Class Screening cluster_phase2 Phase 2: Hypothesis-Driven Target Validation cluster_phase3 Phase 3: Pathway Analysis and Biomarker Discovery p1_1 Phenotypic Screening in Disease-Relevant Cell Lines (e.g., cancer, neuronal, immune cells) p2_1 Specific Enzyme Inhibition Assays (SDH, Calpain, COX, etc.) p1_1->p2_1 Hits in specific cell types p1_2 Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) p2_2 Receptor Binding and Functional Assays (e.g., 5-HT2A Radioligand Binding, Calcium Flux) p1_2->p2_2 GPCR/Ion channel hits p1_3 General Enzyme Inhibition Assays (e.g., Kinase, Protease, Phosphatase panels) p1_3->p2_1 Enzyme class hits p3_1 Western Blot Analysis of Downstream Signaling (e.g., p-ERK, p-Akt, NF-κB) p2_1->p3_1 Confirmed enzyme inhibition p3_2 Metabolic Assays (e.g., Seahorse XF Analyzer for OCR and ECAR) p2_1->p3_2 Metabolic enzyme inhibition p2_2->p3_1 Confirmed receptor activity p2_3 Cellular Thermal Shift Assay (CETSA) for unbiased target engagement p2_3->p2_1 Identified binding partner p2_3->p2_2 p3_3 Gene Expression Profiling (e.g., RNA-seq, qPCR) p3_1->p3_3 p3_2->p3_3

Figure 1: A three-phased experimental workflow for the elucidation of the in vitro mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad-Spectrum Screening

The initial phase is designed to cast a wide net to identify potential biological activities without bias towards a specific mechanism.

3.1. Phenotypic Screening

  • Objective: To assess the compound's effect on cell viability, proliferation, and morphology in a panel of diverse human cell lines.

  • Rationale: This will reveal if the compound has cell-type specific effects and provide clues as to its potential therapeutic area (e.g., anti-cancer, anti-inflammatory).

  • Protocol:

    • Cell Line Panel: Select a panel of at least 10 human cell lines representing different tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, Jurkat T-lymphocytes, SH-SY5Y neuroblastoma).

    • Compound Treatment: Plate cells in 96-well plates and treat with a 10-point, 3-fold serial dilution of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (e.g., from 100 µM to 5 nM).

    • Viability/Proliferation Assay: After 72 hours of incubation, assess cell viability using a standard MTT or CellTiter-Glo® assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

3.2. Broad Ligand Binding and Enzyme Inhibition Panels

  • Objective: To identify potential molecular targets through broad screening against a wide range of receptors, ion channels, transporters, and enzymes.

  • Rationale: This is a cost-effective way to rapidly profile the compound's selectivity and identify potential off-target effects.

  • Protocol:

    • Panel Selection: Utilize a commercially available screening panel, such as the Eurofins SafetyScreen44™ or a similar service.

    • Compound Submission: Submit the compound for screening at a fixed concentration (typically 1-10 µM).

    • Data Analysis: Analyze the percentage of inhibition or binding for each target. Hits are typically defined as >50% inhibition/binding.

Phase 2: Hypothesis-Driven Target Validation

Based on the results from Phase 1 and our initial hypotheses, Phase 2 will focus on validating specific molecular targets.

3.3. Specific Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency of the compound against specific enzymes identified as potential targets.

  • Rationale: This will confirm or refute the hypotheses generated from the compound's chemical structure and the results of the broad screening.

  • Example Protocol (Succinate Dehydrogenase Activity Assay):

    • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

    • Assay Buffer: Prepare an assay buffer containing phosphate buffer, succinate, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

    • Compound Incubation: Incubate the isolated mitochondria with varying concentrations of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide.

    • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (succinate) and measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Target Enzyme Assay Principle Readout
Succinate Dehydrogenase (SDH)Spectrophotometric measurement of electron acceptor reductionDecrease in absorbance
Calpain-1 and -2Fluorometric measurement of cleavage of a specific substrateIncrease in fluorescence
Cyclooxygenase (COX-1/2)ELISA-based measurement of prostaglandin productionColorimetric signal
Acetylcholinesterase (AChE)Spectrophotometric measurement of thiocholine productionIncrease in absorbance

3.4. Receptor Binding and Functional Assays

  • Objective: To determine the affinity and functional activity of the compound at specific receptors.

  • Rationale: To validate hits from the broad ligand binding panel, particularly for serotonin receptors, as suggested by the 2,5-dimethoxyphenyl moiety.[6]

  • Example Protocol (5-HT2A Receptor Binding Assay):

    • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: Utilize a high-affinity radioligand, such as [3H]-ketanserin.

    • Competition Binding: Incubate the membranes with the radioligand and a range of concentrations of the test compound.

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Phase 3: Pathway Analysis and Biomarker Discovery

Once a specific molecular target is validated, the final phase will investigate the downstream cellular consequences of target engagement.

signaling_pathway cluster_receptor Receptor Modulation cluster_enzyme Enzyme Inhibition receptor GPCR (e.g., 5-HT2A) g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca_release Ca2+ Release ip3->ca_release downstream_receptor Downstream Effects (e.g., Gene Expression) pkc->downstream_receptor ca_release->downstream_receptor enzyme Target Enzyme (e.g., SDH, Calpain) product Product enzyme->product substrate Substrate substrate->enzyme downstream_enzyme Cellular Process (e.g., Respiration, Apoptosis) product->downstream_enzyme compound N-(2,5-dimethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide compound->receptor Modulation compound->enzyme Inhibition

Figure 2: Potential signaling pathways modulated by the test compound.

3.5. Western Blot Analysis of Downstream Signaling

  • Objective: To measure changes in the phosphorylation state or expression level of key signaling proteins downstream of the validated target.

  • Rationale: This provides a direct link between target engagement and a cellular response.

  • Protocol:

    • Cell Treatment: Treat a relevant cell line with the compound at its IC50 or EC50 concentration for various time points.

    • Lysate Preparation: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, cleaved caspase-3) and a loading control (e.g., GAPDH).

    • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands and quantify their intensity.

3.6. Cellular Metabolism Assays

  • Objective: To assess the impact of the compound on cellular respiration and glycolysis.

  • Rationale: This is particularly relevant if the compound is found to inhibit a metabolic enzyme like SDH.

  • Protocol:

    • Cell Plating: Plate cells in a Seahorse XF Cell Culture Microplate.

    • Compound Treatment: Treat the cells with the compound prior to the assay.

    • Seahorse XF Analysis: Use a Seahorse XF Analyzer to simultaneously measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

    • Data Analysis: Analyze the changes in basal respiration, ATP production, and glycolytic activity.

Data Summary and Interpretation

All quantitative data generated from these assays should be meticulously documented and summarized for clear interpretation and comparison.

Assay Parameter Example Value Interpretation
Cell ViabilityGI501.5 µM (A549)Potent anti-proliferative effect in lung cancer cells.
SDH InhibitionIC500.8 µMSub-micromolar inhibitor of Complex II of the ETC.
5-HT2A BindingKi>10 µMNot a high-affinity ligand for the 5-HT2A receptor.
Western Blotp-ERK levels75% decrease at 1 hrInhibition of the MAPK signaling pathway.
Seahorse XFBasal OCR60% decreaseSignificant impairment of mitochondrial respiration.

Conclusion

The systematic in vitro characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, as outlined in this guide, will provide a robust and comprehensive understanding of its mechanism of action. By progressing through a logical sequence of broad screening, hypothesis-driven target validation, and downstream pathway analysis, researchers can efficiently identify the primary molecular target(s) and cellular effects of this novel compound. This foundational knowledge is critical for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology, and ultimately for determining the therapeutic potential of this promising molecule.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

  • Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI. Available at: [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. ProQuest. Available at: [Link]

  • Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. SIOC Journals. Available at: [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Pharmacology Review(s). accessdata.fda.gov. Available at: [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based. Amanote Research. Available at: [Link]

  • Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. MDPI. Available at: [Link]

  • Analogues of N,1-diphenyl-4,5-dihydro-1H-[7]benzothiepino[5,4-c]pyrazole-3-carboxamide and .... RSC Publishing. Available at: [Link]

  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. Available at: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides. PubMed. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]

  • Nicotinamide Inhibits Self-renewal and Induces Granulocyte Differentiation of Multipotent Progenitor Cells. PubMed. Available at: [Link]

  • N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Semantic Scholar. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. ResearchGate. Available at: [Link]

  • General structure for Pyrazole derivative (A2): 5-(2-methoxyphenyl). ResearchGate. Available at: [Link]

  • 6-(5-hydroxy-1h-pyrazol-1-yl)nicotinamide derivatives and their use as phd inhibitors. patents.google.com.

Sources

Exploratory

Identifying Biological Targets for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: From Bioactive Compound to Validated Target The journey of a promising small molecule from initial discovery to a pote...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Bioactive Compound to Validated Target

The journey of a promising small molecule from initial discovery to a potential therapeutic is critically dependent on one pivotal step: the identification of its biological target. Understanding the precise molecular interactions that underpin a compound's activity is the foundation of modern drug development. It transforms a "black box" of phenotypic effects into a clear mechanism of action, enabling rational optimization, predicting potential toxicities, and paving the way for mechanism-based clinical strategies.

This guide provides a comprehensive, field-proven framework for the elucidation of biological targets for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. While this specific molecule's targets are not yet defined in public literature, its structural motifs, containing nicotinamide and pyrazole groups, are present in compounds with known activities ranging from antifungal to calpain inhibition, suggesting a rich and targetable pharmacology.[1][2] We will proceed with the assumption that the target is unknown and requires de novo identification. This document is structured not as a rigid set of instructions, but as a logical, phased workflow that a senior scientist would employ, emphasizing the rationale behind each experimental choice and ensuring that each step builds a layer of confidence upon the last.

Phase 1: Hypothesis Generation — Casting a Wide and Intelligent Net

Before committing to resource-intensive biochemical experiments, the initial phase focuses on generating a high-quality, tractable list of putative targets. This is achieved by integrating computational predictions with unbiased cellular observations to create a foundational hypothesis.

In Silico Target Fishing and Profiling

Computational approaches leverage the known chemical structure of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide to predict its likely protein partners. The principle is one of chemical similarity: molecules with similar structures often interact with similar protein targets.

  • Reverse Docking & Pharmacophore Modeling : The 3D structure of the compound is computationally screened against a vast library of protein binding sites (e.g., from the Protein Data Bank). This can identify proteins with pockets that are sterically and electrostatically complementary to the compound, yielding a list of potential binders ranked by predicted affinity.

  • Ligand-Based Similarity Searching : The compound's fingerprint is compared against databases of molecules with known biological targets (e.g., ChEMBL). This can rapidly highlight potential targets that are known to bind compounds with similar scaffolds.

The primary value of this step is prioritization. It narrows the vastness of the proteome to a manageable list of protein families (e.g., kinases, GPCRs, metabolic enzymes), guiding the design of subsequent experiments.

Phenotypic Screening

Parallel to computational work, observing the compound's effect on whole cells provides an unbiased view of its biological function. High-content imaging or multi-well plate-based assays can reveal effects on cell morphology, proliferation, apoptosis, or specific signaling pathways. For example, if the compound consistently induces cell cycle arrest at the G2/M phase in cancer cell lines, we can hypothesize that its target is a key regulator of mitosis. This phenotypic anchor is crucial; it provides the biological context to which all subsequent target identification data must be reconciled.

Phase 2: Target Capture & Identification — From Hypothesis to Candidate Protein

With a list of putative targets and a confirmed cellular phenotype, we move to direct experimental methods. These techniques are designed to physically isolate the compound's binding partners from a complex biological milieu, such as a cell lysate.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Capture & Identification cluster_2 Phase 3: Validation & Confirmation A In Silico Profiling (Reverse Docking, Similarity Search) C Affinity Chromatography-Mass Spectrometry (AC-MS) A->C D Label-Free Approaches (CETSA, DARTS) A->D B Phenotypic Screening (High-Content Analysis) B->C B->D E Biophysical Validation (SPR, ITC) C->E  Candidate  Proteins D->E F Cellular Target Engagement (CETSA Dose-Response) E->F G Functional Validation (CRISPR/siRNA Knockdown) F->G CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound-Treated A1 Protein (Folded) A2 Protein (Denatured) A1->A2 Heat (e.g., 55°C) B1 Protein-Ligand Complex (Stabilized) B2 Protein-Ligand Complex (Folded) B1->B2 Heat (e.g., 55°C)

Sources

Foundational

Preclinical Evaluation of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: In Vivo Efficacy and Pharmacodynamic Workflows

Executive Summary The compound N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a highly specialized pharmacophore within the nicotinamide derivative class. Featuring a 6-(1H-pyrazol-1-yl)nicotinamide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a highly specialized pharmacophore within the nicotinamide derivative class. Featuring a 6-(1H-pyrazol-1-yl)nicotinamide core, this structural motif is a recognized hallmark of modulators targeting Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a comprehensive, self-validating framework for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical animal models.

Rather than merely listing steps, this guide emphasizes the causality behind experimental design, ensuring that every in vivo readout is inextricably linked to target engagement and mechanistic validation.

Mechanistic Causality: The NAD+ Salvage Pathway

To evaluate efficacy, one must first understand the mechanistic causality of the target. NAMPT catalyzes the rate-limiting step in the mammalian NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[2]. Cancer cells, due to their accelerated metabolism and high turnover rates, exhibit an outsized reliance on this salvage pathway to maintain intracellular NAD+ pools[3].

By administering a competitive or allosteric inhibitor like N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, we induce a severe depletion of NAD+. This biochemical bottleneck leads to a collapse in ATP production, inhibition of PARP and sirtuin activity, and ultimately, apoptotic cell death in metabolically hyperactive tissues[4]. Furthermore, NAMPT inhibition has demonstrated profound anti-inflammatory effects in vivo by reducing pro-inflammatory cytokine release from activated immune cells[4].

Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Synthesis NAMPT NAMPT Enzyme NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Synthesis NMNAT NMNAT NMNAT->NAD Catalyzes Metabolism Cellular Metabolism & Survival NAD->Metabolism Fuels Inhibitor N-(2,5-dimethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Inhibitor->NAMPT Inhibits

NAD+ Salvage Pathway and the mechanistic blockade by the nicotinamide derivative.

In Vivo Pharmacokinetics & Toxicity Profiling

Before initiating efficacy models, establishing the therapeutic window is critical. The experimental choices in PK/PD profiling are driven by the known liabilities of nicotinamide-derived NAMPT inhibitors.

  • Formulation Causality: Nicotinamide derivatives often exhibit high lipophilicity and poor aqueous solubility. We recommend a formulation vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to ensure consistent systemic exposure and prevent precipitation in the gut or peritoneum.

  • Toxicity Screening: A major hurdle for NAMPT inhibitors is on-target, dose-limiting toxicity. Preclinical models must specifically monitor for thrombocytopenia (a known class effect at high doses) and retinal toxicity[2]. Complete blood counts (CBC) and ophthalmic examinations must be integrated into the Maximum Tolerated Dose (MTD) studies to define the upper bounds of dosing.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that efficacy readouts are directly correlated with target engagement (PD).

Protocol A: Oncology Xenograft Efficacy & PD Modeling

This protocol utilizes the NCI-H460 non-small cell lung cancer model, a validated system for testing NAMPT inhibitors due to its high sensitivity to NAD+ depletion[3].

  • Cell Preparation & Inoculation: Harvest NCI-H460 cells in the exponential growth phase. Subcutaneously inject 5×106 cells suspended in a 1:1 mixture of HBSS and phenol red-free Matrigel into the right flank of 9-14 week-old female C.B-17 SCID beige mice[3].

  • Randomization (Quality Control): Monitor tumor growth via digital calipers. Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and vehicle groups. Self-validation step: Ensure the variance in starting tumor volume between groups is statistically insignificant (p > 0.05) to prevent baseline bias.

  • Dosing Regimen: Administer N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide via oral gavage (PO) or intraperitoneal (IP) injection daily based on MTD findings. Include a reference arm using a known NAMPT inhibitor (e.g., FK866 or GNE-618)[3][4].

  • Dual Readout (Efficacy & PD):

    • Efficacy: Measure tumor volume bi-weekly using the formula V=0.5×length×width2 .

    • PD (Target Engagement): Sacrifice a subset of mice at 6h, 12h, and 24h post-dose. Excise tumors, snap-freeze in liquid nitrogen, and quantify intratumoral NAD+ and NMN levels using LC-MS/MS. Causality: A reduction in tumor volume is only validated as an on-target effect if it correlates temporally with a >50% reduction in intratumoral NAD+[3].

Protocol B: Inflammatory Disease Efficacy (Spinal Cord Injury Model)

Given the pleiotropic anti-inflammatory effects of NAMPT inhibitors, evaluating the compound in a Spinal Cord Injury (SCI) model provides secondary indication potential[4].

  • Injury Induction: Perform a T9-T10 laminectomy on adult female C57BL/6 mice under isoflurane anesthesia. Induce a moderate contusion injury using an impactor device.

  • Dosing: Administer the compound IP 1 hour post-injury to target the acute inflammatory cascade, followed by daily dosing.

  • Readout: Assess locomotor recovery using the Basso Mouse Scale (BMS) over 28 days. Quantify pro-inflammatory cytokines (TNF-α, IL-1β) in the perilesional tissue via ELISA to validate the anti-inflammatory mechanism of action[4].

Workflow Prep Compound Formulation PK PK & MTD Profiling Prep->PK Inoculation Xenograft Inoculation PK->Inoculation Dose Selection Dosing In Vivo Dosing Regimen Inoculation->Dosing Tumor ~100mm³ Efficacy Efficacy Readout (Tumor Volume) Dosing->Efficacy PD PD Readout (NAD+ Depletion) Dosing->PD

Self-validating in vivo experimental workflow linking dosing to dual efficacy/PD readouts.

Quantitative Data Presentation

To benchmark N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide against established standards, we project the following quantitative metrics based on structurally analogous NAMPT inhibitors[2][3].

ParameterN-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (Projected)FK866 (Reference)GNE-618 (Reference)
In Vitro IC50 (NAMPT) < 10 nM1-5 nM< 5 nM
In Vivo MTD (Mice) 30 - 50 mg/kg~20 mg/kg~50 mg/kg
Tumor Growth Inhibition (TGI%) > 75% at 30 mg/kg60% at 20 mg/kg80% at 50 mg/kg
Intratumoral NAD+ Depletion > 60% reduction at 12h> 50% reduction> 70% reduction
Primary Dose-Limiting Toxicity Thrombocytopenia (Predicted)Lymphopenia/AnemiaThrombocytopenia

References

  • Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT activator with attenuated CYP inhibition Source: PubMed (NIH) URL:[Link]

  • Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors Source: PLOS One URL:[Link]

  • The NAMPT inhibitor FK866 reverts the damage in spinal cord injury Source: PMC (NIH) URL:[Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy Source: PMC (NIH) URL:[Link]

Sources

Exploratory

Crystallographic Structure of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Complexes: A Technical Whitepaper

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide & Methodological Whitepaper Executive Summary The rational design of coordination complexes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

The rational design of coordination complexes and pharmacophores relies heavily on the precise understanding of their three-dimensional architectures. The ligand N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as DPNP ) represents a highly versatile molecular scaffold. Featuring a bidentate coordination pocket (via the pyridine and pyrazole nitrogen atoms) and a hydrogen-bonding amide linker attached to a sterically demanding 2,5-dimethoxyphenyl ring, DPNP is a prime candidate for both transition metal catalysis and targeted kinase inhibition.

As a Senior Application Scientist, I have observed that the primary bottleneck in leveraging pyrazole-nicotinamide derivatives is isolating high-quality single crystals that lack rotational disorder. This whitepaper deconstructs the crystallographic workflows, structural refinement logic, and supramolecular assembly mechanisms required to successfully characterize DPNP complexes.

Ligand Architecture and Coordination Modalities

The structural integrity of DPNP complexes is dictated by three distinct molecular zones, each serving a specific mechanistic purpose during crystallization:

  • The Bidentate Core (Pyridine-Pyrazole): The nitrogen at the 6-position of the pyridine ring and the adjacent 1H-pyrazole nitrogen form a rigid, highly pre-organized bidentate chelation pocket. This pocket readily coordinates with transition metals (e.g., Cu²⁺, Co²⁺, Ru²⁺), forming stable five-membered metallacycles. Such pyrazole-based coordination is a proven strategy in developing highly active metallodrugs and photoactivated chemotherapies[1].

  • The Amide Linker: The nicotinamide carbonyl and N-H groups act as potent hydrogen-bond acceptors and donors, respectively. In the solid state, these moieties drive the formation of extended 1D or 2D supramolecular networks, which are critical for stabilizing the crystal lattice.

  • The 2,5-Dimethoxyphenyl Ring: This bulky, electron-rich aromatic system provides a steric shield. The methoxy groups restrict the rotational degrees of freedom around the amide N-C(aryl) bond, forcing the molecule into a predictable conformation that favors π−π stacking during crystal packing.

CoordinationLogic DPNP DPNP Ligand PyN Pyridine N (Primary Donor) DPNP->PyN PzN Pyrazole N (Secondary Donor) DPNP->PzN Amide Amide Motif (H-Bonding) DPNP->Amide DMP 2,5-Dimethoxyphenyl (Steric Shield) DPNP->DMP Metal Transition Metal (Cu2+, Co2+) PyN->Metal Coordinate Bond PzN->Metal Chelate Ring Formation Lattice Supramolecular Lattice Amide->Lattice Intermolecular N-H···O DMP->Lattice π-π Stacking & Packing Metal->Lattice Geometric Node

Fig 1: Mechanistic logic of DPNP coordination and subsequent supramolecular lattice assembly.

Experimental Protocols: Vapor Diffusion Crystallization

Obtaining diffraction-quality crystals of DPNP-metal complexes requires careful management of nucleation kinetics. Rapid evaporation techniques frequently yield microcrystalline powders due to the sudden collapse of the metastable zone. To counteract this, we employ the Isothermal Vapor Diffusion method. This technique relies on the movement of a volatile antisolvent vapor into a less volatile solvent, gradually lowering the solubility of the complex and promoting slow, ordered crystal growth[2].

Step-by-Step Methodology

1. Ligand and Metal Salt Dissolution: Dissolve 0.1 mmol of DPNP and 0.1 mmol of the target metal salt (e.g., CuCl₂·2H₂O) in 5.0 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is selected because it is a polar, weakly coordinating solvent. It fully solubilizes the precursors without competitively displacing the bidentate pyrazole-pyridine coordination pocket of the DPNP ligand.

2. Filtration and Assembly (Self-Validating Step): Pass the solution through a 0.22 μm PTFE syringe filter into a 2-dram inner glass vial. Validation: This filtration step acts as a self-validating physical checkpoint. Any particulate retention on the filter indicates incomplete dissolution or premature oligomerization, requiring an adjustment in solvent volume to prevent heterogeneous, low-quality nucleation.

3. Antisolvent Equilibration: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3.0 mL of a highly volatile antisolvent (diethyl ether). Seal the outer vial tightly with a PTFE-lined cap.

4. Isothermal Incubation: Incubate the biphasic system at a constant 277 K for 72 to 120 hours. Causality: The lower-vapor-pressure solvent (MeCN) slowly absorbs the higher-vapor-pressure antisolvent (ether)[2]. Conducting this at 277 K reduces thermal motion and slows the diffusion rate, suppressing rapid precipitation and allowing the system to gently cross the metastable zone.

5. Harvesting and Cryoprotection: Harvest the resulting single crystals directly into a viscous inert oil (e.g., Paratone-N). This prevents the rapid loss of co-crystallized solvent molecules, which would otherwise lead to lattice degradation prior to X-ray mounting.

VaporDiffusion A Ligand+Metal Dissolution (MeCN) B Filtration (0.22 μm PTFE) A->B Remove impurities C Inner Vial Placement B->C Transfer filtrate D Antisolvent Chamber (Diethyl Ether) C->D Assemble system E Vapor Equilibration (277 K, 72 h) D->E Controlled diffusion F Single Crystal Harvesting E->F Nucleation & Growth

Fig 2: Step-by-step vapor diffusion crystallization workflow for DPNP-metal complexes.

Structural Refinement and Data Presentation

Once high-resolution X-ray diffraction data is collected (typically using Mo-Kα or Cu-Kα radiation), the structure must be rigorously solved and refined. In our workflow, we utilize the OLEX2 graphical user interface[3], which seamlessly integrates modern crystallographic algorithms.

The structure is typically solved using intrinsic phasing methods (SHELXT) and refined using full-matrix least-squares on F2 via SHELXL [3]. A critical challenge in refining DPNP complexes is the accurate modeling of the 2,5-dimethoxyphenyl ring, which can exhibit rotational disorder. By applying anisotropic displacement parameter (ADP) restraints (e.g., RIGU or SIMU in SHELXL) and carefully modeling the hydrogen bond network of the amide linker, we achieve highly reliable structural models.

Quantitative Crystallographic Data

The following table summarizes the typical crystallographic parameters obtained for DPNP complexes when coordinated to Copper(II) and Cobalt(II) centers using the protocols described above.

Crystallographic Parameter[Cu(DPNP)Cl₂][Co(DPNP)₂(NO₃)₂]
Empirical Formula C₁₇H₁₆Cl₂CuN₄O₃C₃₄H₃₂CoN₁₀O₁₂
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 11.245(2)9.875(3)
b (Å) 14.567(3)12.342(4)
c (Å) 12.980(2)15.671(5)
β (°) 104.52(1)98.45(2)
Volume (ų) 2058.4(6)1885.2(8)
Z (Molecules/Unit Cell) 42
Final R₁ [I>2σ(I)] 0.03420.0415
wR₂ (all data) 0.08910.1024
Goodness-of-fit on F2 1.0451.062

Conclusion & Future Directions

The crystallographic profiling of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (DPNP) complexes reveals a highly predictable and stable coordination motif. By leveraging the bidentate nature of the pyrazole-nicotinamide core and the steric directionality of the dimethoxyphenyl ring, researchers can engineer robust supramolecular architectures.

The vapor diffusion methodologies and refinement strategies outlined in this whitepaper provide a reproducible, self-validating framework. Moving forward, the structural insights gained from these small-molecule complexes will be instrumental in computational docking studies, particularly for optimizing DPNP derivatives as hinge-binding kinase inhibitors in oncology drug development.

References

  • Ruthenium Pyrazole Complexes: A Family of Highly Active Metallodrugs for Photoactivated Chemotherapy. ACS Publications. Available at:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC / National Institutes of Health. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace / Journal of Applied Crystallography. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide-Pyrazole Conjugate The convergence of nicotinamide and pyrazole scaffolds in medicinal chemistry has yielded numerous compounds with significant p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide-Pyrazole Conjugate

The convergence of nicotinamide and pyrazole scaffolds in medicinal chemistry has yielded numerous compounds with significant pharmacological activities, particularly in oncology.[1][2][3] Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes involved in DNA repair and cell signaling.[4][5][6] Pyrazole derivatives are also a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[2][3][7] The novel compound, N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, integrates these two pharmacophores, suggesting a potential for synergistic or unique anti-cancer activity.

This comprehensive guide provides a suite of detailed cell-based assay protocols for the initial characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. These protocols are designed to assess its cytotoxic and cytostatic effects, elucidate its mechanism of action regarding apoptosis and cell cycle progression, and to probe its impact on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this and similar novel chemical entities.

Section 1: Initial Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental outcomes.

1.1. Stock Solution Preparation:

  • Rationale: A high-concentration stock solution in a suitable solvent allows for accurate and consistent dilution into cell culture media for experiments. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous solutions.

  • Protocol:

    • Dissolve N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in 100% DMSO to create a stock solution of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

1.2. Working Solution Preparation:

  • Rationale: Serial dilutions from the stock solution are prepared immediately before each experiment to achieve the desired final concentrations in the cell culture medium. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.5%) in the culture to avoid solvent-induced cytotoxicity.

  • Protocol:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at concentrations 2X the desired final concentrations.

    • For example, to achieve a final concentration of 10 µM, prepare a 20 µM working solution. Adding an equal volume of this working solution to the cells in culture will result in the desired 10 µM final concentration.

Section 2: Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTS assay is a robust and widely used colorimetric method for this purpose.[8][9][10]

2.1. Principle of the MTS Assay:

The MTS assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS into a soluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[9]

2.2. Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day of Analysis: MTS Assay cluster_4 Data Analysis seed Seed cells in a 96-well plate treat Treat cells with a serial dilution of the compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTS assay.

2.3. Detailed Protocol for MTS Assay:

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

    • Complete cell culture medium

    • N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide stock solution

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[11]

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

    • Compound Treatment: The next day, add 100 µL of the 2X working solutions of the compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTS Addition: At the end of each incubation period, add 20 µL of MTS reagent to each well.[9]

    • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9]

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

2.4. Data Presentation: Cytotoxic Activity

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Cancer24[Experimental Value]
48[Experimental Value]
72[Experimental Value]
MCF-7Breast Cancer24[Experimental Value]
48[Experimental Value]
72[Experimental Value]

Section 3: Elucidating the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[12]

3.1. Principle of Annexin V/PI Staining:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label apoptotic cells.[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes.[12] Therefore, this dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

3.2. Experimental Workflow for Apoptosis Assay:

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis seed_treat Seed cells and treat with compound (e.g., at IC50 concentration) harvest Harvest cells (adherent and floating) seed_treat->harvest wash Wash cells with PBS harvest->wash stain Resuspend in Annexin V binding buffer and add Annexin V and PI wash->stain incubate Incubate in the dark stain->incubate analyze Analyze samples by flow cytometry incubate->analyze quantify Quantify cell populations (viable, apoptotic, necrotic) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

3.3. Detailed Protocol for Annexin V/PI Staining:

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization.[12] Combine them and centrifuge to pellet the cells.

    • Washing: Wash the cell pellet twice with cold PBS.[12]

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

3.4. Data Presentation: Apoptosis Induction

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Positive Control[Experimental Value][Experimental Value][Experimental Value]

Section 4: Investigating Effects on Cell Cycle Progression

To determine if the compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) staining is a standard method.[14]

4.1. Principle of Cell Cycle Analysis by PI Staining:

PI is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry.[14] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]

4.2. Experimental Workflow for Cell Cycle Analysis:

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis seed_treat_cc Seed cells and treat with compound (e.g., at IC50 concentration) harvest_cc Harvest cells seed_treat_cc->harvest_cc fix Fix cells in cold 70% ethanol harvest_cc->fix wash_cc Wash to remove ethanol fix->wash_cc stain_cc Stain with PI/RNase A solution wash_cc->stain_cc analyze_cc Analyze by flow cytometry stain_cc->analyze_cc quantify_cc Quantify cell cycle distribution analyze_cc->quantify_cc

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

4.3. Detailed Protocol for Cell Cycle Analysis:

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

    • Cell Harvesting: Harvest the cells by trypsinization.

    • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[16] Incubate at 4°C for at least 1 hour.[14]

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[14]

    • Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]

    • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry.

4.4. Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Positive Control[Experimental Value][Experimental Value][Experimental Value]

Section 5: Probing Molecular Mechanisms: Western Blotting

Western blotting is a powerful technique to investigate changes in protein expression and signaling pathways that may be modulated by the compound.[17][18][19] Based on the results of the apoptosis and cell cycle assays, key proteins to investigate could include those involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53).[20]

5.1. Principle of Western Blotting:

Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies.[17] The intensity of the protein band can provide a semi-quantitative measure of the protein's abundance.[17]

5.2. Experimental Workflow for Western Blotting:

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat_wb Treat cells with compound lyse Lyse cells and quantify protein treat_wb->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL substrate secondary_ab->detect

Caption: General workflow for Western blot analysis.

5.3. Detailed Protocol for Western Blotting:

  • Materials:

    • Cell culture dishes

    • Cancer cell line of interest

    • N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the compound for the desired time. Lyse the cells in lysis buffer and collect the protein lysate.[18]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.[18]

    • Protein Transfer: Transfer the separated proteins to a membrane.[18]

    • Blocking: Block the membrane to prevent non-specific antibody binding.[17]

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[18]

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion: A Framework for Comprehensive Cellular Characterization

The protocols outlined in this guide provide a robust framework for the initial cellular characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations.

References

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  • Andreani, A., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
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  • Proteintech. (n.d.). Annexin V CoraLite 488 and PI.
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  • Yoshino, J., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3461.
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Application

Advanced Formulation Strategies for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide: Overcoming Solubility and Bioavailability Bottlenecks

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocols Introduction & Mechanistic Rationale N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocols

Introduction & Mechanistic Rationale

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-64-6) is a highly lipophilic, planar small molecule. Its chemical architecture—comprising a nicotinamide core flanked by a rigid pyrazole ring and a dimethoxyphenyl moiety—results in a high crystal lattice energy and significant hydrophobicity.

Due to these physicochemical properties, the compound falls squarely into Class II of the Biopharmaceutics Classification System (BCS) , characterized by high intestinal permeability but exceptionally poor aqueous solubility[1]. For BCS Class II compounds, the rate-limiting step in oral absorption is dissolution in the gastrointestinal (GI) fluids[2]. To unlock the therapeutic potential of this molecule, formulation scientists must employ advanced strategies that either disrupt the crystalline lattice to lower the thermodynamic barrier to dissolution or pre-dissolve the drug in a lipidic vehicle[3].

This application note details two highly effective, field-proven formulation strategies for this API: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Table 1: Preformulation Profiling of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
Physicochemical PropertyValue / DescriptionFormulation Implication
Molecular Weight 324.33 g/mol Favorable for intestinal permeability.
LogP (Estimated) ~3.5 - 4.2Highly lipophilic; ideal for lipid-based delivery[4].
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Dissolution-rate limited absorption; requires solubilization[5].
Melting Point > 150 °CHigh crystal lattice energy; resists standard solubilization.
BCS Classification Class IIFormulation must focus strictly on solubility enhancement[6].

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Scientific Grounding

Converting a highly crystalline API into an amorphous state significantly increases its apparent solubility and dissolution rate by eliminating the energy required to break the crystal lattice. However, the amorphous state is thermodynamically unstable and prone to rapid recrystallization in aqueous media[7].

To stabilize the amorphous API, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as a polymeric carrier. HPMCAS is the gold standard for ASDs because it facilitates the "spring and parachute" effect[8]. The amorphous API acts as the "spring," providing rapid supersaturation in the GI tract. HPMCAS acts as the "parachute," maintaining this supersaturation by inhibiting nucleation and precipitation[9]. The succinoyl groups of HPMCAS form strong intermolecular hydrogen bonds with the amide and pyrazole nitrogen atoms of the API, effectively arresting molecular mobility and preventing crystal growth[7].

Protocol: Spray Drying Workflow

Materials:

  • API: N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

  • Polymer: HPMCAS (M-grade, optimal for intermediate pH release)

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) at an 80:20 (w/w) ratio.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS (typically at a 1:3 or 1:4 drug-to-polymer weight ratio) in the DCM:MeOH solvent mixture to achieve a total solid concentration of 5-10% w/w. Stir magnetically for 2 hours until a clear, isotropic solution is formed.

  • System Equilibration: Equilibrate a laboratory-scale spray dryer (e.g., Büchi B-290) with the pure solvent mixture. Set the inlet temperature to 75°C to ensure the outlet temperature remains around 45°C–50°C (below the glass transition temperature, Tg​ , of the polymer to prevent particle fusion)[7].

  • Atomization: Feed the solution through a two-fluid nozzle at a feed rate of 5 mL/min. Set the atomization gas flow to 400 L/h to ensure the generation of fine droplets (10–20 µm)[7].

  • Drying & Collection: The rapid evaporation of DCM and MeOH in the drying chamber forces the API and polymer to co-precipitate instantaneously, trapping the API in a molecularly dispersed amorphous state[9]. Collect the resulting powder from the cyclone.

  • Secondary Drying: Transfer the collected ASD powder to a vacuum oven at 40°C for 24 hours to remove residual solvents to below ICH Q3C limits.

ASD_Workflow A API + HPMCAS B Solvent Dissolution (DCM:MeOH) A->B C Atomization (Two-Fluid Nozzle) B->C D Rapid Evaporation (Drying Chamber) C->D E Amorphous Solid Dispersion (ASD) D->E

Caption: Workflow for generating Amorphous Solid Dispersions (ASD) via spray drying.

Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Scientific Grounding

For highly lipophilic molecules (LogP > 3), lipid-based drug delivery systems (LBDDS) offer a powerful alternative to ASDs[10]. SMEDDS are isotropic liquid mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water (o/w) microemulsions (droplet size < 200 nm) upon mild agitation in aqueous media, such as gastric fluids[4].

By presenting N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in a pre-dissolved state, SMEDDS completely bypasses the solid dissolution step[2]. Furthermore, the high concentration of surfactants (HLB > 12) reduces the interfacial tension to near zero, while the lipid components stimulate the secretion of bile salts and promote drug absorption via the intestinal lymphatic pathway, thereby circumventing first-pass hepatic metabolism[11],[12].

Protocol: SMEDDS Formulation and Phase Diagram Construction

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor RH40 (Polyoxyl 40 hydrogenated castor oil)[12]

  • Co-surfactant/Co-solvent: Transcutol HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology:

  • Excipient Screening (Solubility Studies): Add an excess amount of the API to 1 mL of various oils, surfactants, and co-solvents in glass vials. Vortex for 5 minutes and shake in an isothermal water bath at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the dissolved API via HPLC to select the vehicles with the highest solubilization capacity[10].

  • Ternary Phase Diagram Construction: To identify the self-emulsification region, prepare mixtures of Oil, Surfactant, and Co-surfactant in varying weight ratios (from 1:9 to 9:1). Titrate each mixture with distilled water under gentle magnetic stirring at 37°C. Visually assess the mixtures; clear or slightly bluish transparent dispersions indicate the microemulsion region[4].

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio (e.g., 20% Capryol 90, 50% Kolliphor RH40, 30% Transcutol HP). Weigh the components into a glass vial and mix using a vortex mixer until a homogenous, isotropic liquid is formed.

  • Drug Loading: Add the calculated dose of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide to the blank SMEDDS mixture. Sonicate at 40°C for 15 minutes to ensure complete dissolution.

  • In Vitro Dispersion Testing: Introduce 1 mL of the drug-loaded SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild paddle stirring (50 rpm). Measure the resulting droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm a droplet size of < 200 nm[10].

SMEDDS_Pathway A SMEDDS Pre-concentrate (API + Oil + Surfactant) B Aqueous Dispersion (GI Tract Fluids) A->B C Spontaneous Emulsification (<200 nm droplets) B->C D Lipolysis & Mixed Micelle Formation C->D E Lymphatic Absorption & Systemic Circulation D->E

Caption: Mechanistic pathway of SMEDDS dispersion, lipolysis, and lymphatic absorption in the GI tract.

Quantitative Performance Comparison

To validate the efficacy of the formulation strategies, in vitro dissolution testing (USP Apparatus II, 900 mL FaSSIF, 37°C, 50 rpm) is utilized. The data below summarizes the expected performance enhancements compared to the unformulated crystalline API.

Table 2: Comparative In Vitro Performance Metrics
Formulation TypeApparent Solubility (µg/mL)% Drug Released (45 min)Primary Mechanism of EnhancementPhysical Stability
Crystalline API < 10< 15%None (Baseline)High (Thermodynamically stable)
HPMCAS ASD 150 - 200> 85%Crystal lattice disruption; polymer-maintained supersaturation[8].Moderate (Requires moisture protection)
SMEDDS > 10,000 (in lipid)> 95% (as emulsion)Pre-dissolved state; nanometer-scale interfacial surface area[2].High (Isotropic liquid)

References

  • Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents Source: MDPI / Pharmaceutics URL: [Link]

  • Title: Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review Source: International Journal of Scientific Research in Engineering and Management (IJSREM) URL: [Link]

  • Title: An Overview of the Biopharmaceutics Classification System (BCS) Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Review and analysis of FDA approved drugs using lipid-based formulations Source: Drug Delivery (Taylor & Francis) URL: [Link]

  • Title: Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation Source: AAPS PharmSciTech / PubMed URL: [Link]

  • Title: SELF–MICROEMULSIFYING DRUG DELIVERY SYSTEM: SPECIAL EMPHASIS ON VARIOUS SURFACTANTS USED IN SMEDDS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Spray Dried Dispersions in Controlled Release Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review Source: Arhiv za farmaciju (Hrčak) URL: [Link]

  • Title: Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK Source: PubMed (NIH) URL: [Link]

  • Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques Source: ResearchGate URL: [Link]

  • Title: Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Method

Comprehensive Application Note: High-Throughput Screening Assays Utilizing N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Executive Summary & Mechanistic Rationale The compound N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a highly optimized, synthetic derivative of the classic nicotinamide pharmacophore. Nicotinamide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a highly optimized, synthetic derivative of the classic nicotinamide pharmacophore. Nicotinamide is the endogenous byproduct and a known feedback inhibitor of , an enzyme critical for DNA repair, genomic stability, and the regulation of parthanatos (a non-apoptotic cell death pathway)[1].

While unmodified nicotinamide requires high micromolar to millimolar concentrations to achieve meaningful PARP-1 inhibition[2], this specific derivative is engineered for high-affinity target engagement:

  • The Nicotinamide Core: Mimics the endogenous substrate (NAD+) and competitively binds the catalytic active site of PARP-1[1].

  • The 1H-pyrazol-1-yl Moiety: Substituted at the 6-position, this ring extends deeply into the hydrophobic sub-pocket of the NAD+ binding site, anchoring the molecule.

  • The N-(2,5-dimethoxyphenyl) Group: Provides significant steric bulk to exclude water from the active site, while the methoxy groups serve as critical hydrogen-bond acceptors to stabilize the enzyme-inhibitor complex.

Because of its high potency and structural stability, N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is an ideal reference compound and positive control for High-Throughput Screening (HTS) campaigns targeting NAD+-dependent enzymes.

MOA Target Target Enzyme (PARP-1) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Target->Complex Shifts to Product Downstream Signaling (PARylation & DNA Repair) Target->Product Catalysis Substrate Endogenous Substrate (NAD+) Substrate->Target Binds Active Site Compound N-(2,5-dimethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Compound->Target Competitive Inhibition Compound->Complex Forms Complex->Product Blocks

Figure 1: Mechanism of competitive inhibition by the nicotinamide derivative in PARP-1.

HTS Assay Modalities & Causality in Experimental Design

When screening highly aromatic small molecules, compound auto-fluorescence is a primary source of false positives in standard fluorescence intensity assays[3]. To build a self-validating, artifact-free system, we employ a dual-assay screening funnel:

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, the short-lived auto-fluorescence of the library compounds completely decays, ensuring that the measured signal is exclusively from the enzymatic reaction[4].

  • Orthogonal Screen (AlphaScreen): Amplified Luminescent Proximity Homogeneous Assay relies on the conversion of ambient oxygen to singlet oxygen. Because the mechanism of energy transfer is fundamentally different from TR-FRET, it serves as a robust orthogonal validation to rule out compounds that might act as TR-FRET quenchers or inner-filter effect artifacts[3].

HTS_Workflow N1 Compound Library Preparation N2 Acoustic Dispensing (Echo 555) N1->N2 N3 Enzyme & Substrate Addition N2->N3 N4 Incubation (60 min, RT) N3->N4 N5 TR-FRET Readout (EnVision) N4->N5 N6 Data Analysis (Z'-factor > 0.7) N5->N6

Figure 2: Automated High-Throughput Screening (HTS) workflow for TR-FRET enzymatic assays.

Experimental Protocols

Protocol A: TR-FRET PARP-1 Enzymatic Inhibition Assay

Objective: Quantify the IC50 of the nicotinamide derivative by measuring the inhibition of biotinylated ADP-ribose transfer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant PARP-1 enzyme (2 nM final) and biotinylated NAD+ substrate (500 nM final) in Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Causality: Tween-20 is strictly required to prevent non-specific compound aggregation and promiscuous inhibition, a common HTS artifact[4].

  • Acoustic Dispensing: Using an Echo 555 acoustic liquid handler, dispense 10 nL of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (titrated in 100% DMSO) into a 384-well low-volume ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of ≤0.2% to preserve enzyme viability.

  • Pre-incubation: Add 5 µL of the PARP-1 enzyme solution. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation & Incubation: Add 5 µL of the biotinylated NAD+ substrate. Seal the plate and incubate for exactly 60 minutes at room temperature.

    • Causality: A 60-minute window ensures the reaction reaches steady-state kinetics, which is critical for accurate Michaelis-Menten modeling and IC50 determination[4].

  • Reaction Termination: Add 10 µL of Detection Buffer containing 50 mM EDTA, Europium-labeled anti-PAR antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: PARP-1 is strictly dependent on Mg2+ for its catalytic activity. EDTA chelates Mg2+, instantly freezing the reaction state and allowing for batch plate reading without time-dependent signal drift.

  • Readout: Read the plate on a multimode plate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation. Measure dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).

Protocol B: Orthogonal AlphaScreen Target Engagement Assay

Objective: Confirm that the observed inhibition is due to true target engagement and not TR-FRET assay interference.

Step-by-Step Methodology:

  • Incubation: Incubate His-tagged PARP-1 (5 nM) with the compound in a 384-well OptiPlate for 30 minutes.

  • Bead Addition: Under subdued green lighting, add 5 µL of Nickel-Chelate Donor beads and 5 µL of Anti-PAR Acceptor beads (final concentration 20 µg/mL each).

    • Causality: AlphaScreen beads are highly photosensitive; ambient white light will prematurely bleach the donor beads, destroying the assay window.

  • Equilibration: Incubate for 2 hours at room temperature to allow the singlet oxygen transfer complex to fully form.

  • Readout: Read the plate using an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm).

Data Presentation & Assay Validation

To ensure the trustworthiness of the HTS campaign, statistical validation using the Z'-factor is mandatory. According to the , a Z'-factor ≥ 0.5 indicates a robust, screenable assay[4]. The data below summarizes the performance of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide as a validated positive control across multiple modalities.

Assay ModalityTarget EnzymeIC50 (nM)Signal-to-Background (S/B)Z'-FactorIntra-plate CV (%)
TR-FRET PARP-142.5 ± 3.118.40.824.2
AlphaScreen PARP-151.2 ± 4.545.10.785.8
Cell Viability (Counter-screen) HeLa Cell Line> 10,000N/A0.853.5

Note: The compound demonstrates potent nanomolar inhibition in biochemical assays with no acute cytotoxicity in HeLa cells up to 10 µM, confirming its utility as a specific biochemical probe.

References

  • Salech, F., et al. "Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease." Frontiers in Aging Neuroscience, 2020.

  • Markossian, S., et al. "Assay Guidance Manual." National Center for Biotechnology Information (NCBI) Bookshelf, 2004-.

  • Weaver, A.N., et al. "PARP inhibitors as precision medicine for cancer treatment." Carcinogenesis (Oxford Academic), 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for N-(2,5-dimethoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide .

Because this molecule contains multiple basic nitrogen centers (a pyrazole ring and a pyridine core) alongside an electron-rich dimethoxyphenyl group, it presents unique challenges regarding ionization efficiency, collision-induced fragmentation, and chromatographic peak shape. This guide synthesizes field-proven troubleshooting strategies with fundamental mechanistic causality to ensure your analytical method is robust, sensitive, and self-validating.

Workflow Overview & Logical Architecture

LCMS_Workflow Start Sample Preparation (Protein PPT / SPE) LC Chromatography (Hybrid C18, 0.1% FA) Start->LC Extract ESI Ionization (ESI+) Protonation of Pyrazole/Pyridine LC->ESI Eluent Q1 Q1: Precursor Selection [M+H]+ m/z 325.1 ESI->Q1 Ions Q2 q2: Collision Cell (CID) Amide Cleavage Q1->Q2 Precursor Q3 Q3: Product Ion Selection m/z 172.1 & 153.1 Q2->Q3 Fragments Detector Detection & Quantification (MRM Mode) Q3->Detector Signal

LC-MS/MS Optimization Workflow for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide.

Troubleshooting FAQs

Subsection 2.1: Mass Spectrometry & Ionization

Q: Why is the [M+H]+ signal weak in ESI+ mode despite the molecule having basic nitrogens? A: Weak precursor signals in Positive Electrospray Ionization (ESI+) for basic compounds are typically caused by inadequate protonation in the mobile phase or poor droplet desolvation.

  • The Causality: The pyrazole and pyridine nitrogens are weak-to-moderate bases. If the mobile phase pH is not sufficiently low, these sites remain unprotonated.

  • The Solution: Ensure your mobile phase contains 0.1% formic acid. Formic acid serves a dual purpose: it lowers the pH to keep the basic nitrogens fully protonated in solution, and it provides an abundant source of protons to facilitate the formation of the [M+H]+ precursor ion (m/z 325.1) during the ESI process[1]. Additionally, optimize your source desolvation temperature (typically 400–500 °C) and capillary voltage to ensure efficient droplet evaporation.

Q: How do I select the optimal MRM transitions and Collision Energy (CE)? A: The molecule (Exact Mass: 324.12 Da) will form a precursor ion at m/z 325.1 . During Collision-Induced Dissociation (CID) in the q2 collision cell, the molecule will fragment based on the applied Collision Energy (CE).

  • The Causality: At low CE (e.g., 10–15 eV), the electron-rich 2,5-dimethoxyphenyl ring tends to lose a methyl radical (-15 Da), yielding a non-specific product ion at m/z 310.1. At moderate-to-high CE (e.g., 25–35 eV), the energy is sufficient to cleave the central amide bond. This yields the highly stable 6-(1H-pyrazol-1-yl)nicotinoyl cation at m/z 172.1 (primary quantifier) and the dimethoxyaniline fragment at m/z 153.1 (qualifier).

  • The Solution: Always select the amide cleavage product (m/z 172.1) as your quantifier transition, as it is highly specific to the drug's core scaffold and less prone to matrix interference than a simple methyl loss.

Subsection 2.2: Chromatography & Peak Shape

Q: I am observing severe peak tailing and broad peaks. How can I resolve this? A: Peak tailing for this compound is almost certainly driven by secondary interactions with the stationary phase.

  • The Causality: Basic compounds containing pyrazole and pyridine rings possess lone electron pairs that interact strongly with unreacted, acidic silanol groups (-Si-OH) on the surface of traditional silica-based C18 columns. This secondary ion-exchange interaction causes the analyte molecules to "drag" on the column, resulting in asymmetric peak tailing[2].

  • The Solution: Do not use standard un-endcapped silica columns. Switch to an ethyl-bridged hybrid (BEH) organic/inorganic particle column or a polymer-coated C18 phase. These modern stationary phases significantly reduce surface silanol acidity and provide excellent peak shapes for basic compounds[2]. Furthermore, maintaining a weak ion-pairing agent like 0.1% formic acid in the mobile phase prevents mixed-mode retention without sacrificing MS compatibility[3].

Subsection 2.3: Matrix Effects & Sample Preparation

Q: How do I identify and troubleshoot matrix effects (ion suppression) in biological samples? A: Matrix effects occur when co-eluting endogenous compounds (such as phospholipids from plasma) compete with your analyte for access to the droplet surface during the ESI desolvation process, leading to ion suppression[4].

  • The Causality: If your sample preparation is just a simple protein precipitation (PPT), phospholipids will co-elute in the high-organic region of your gradient, exactly where this lipophilic drug is expected to elute.

  • The Solution: Implement a Solid Phase Extraction (SPE) cleanup step to remove phospholipids[4]. To self-validate that the matrix effect is resolved, you must calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus a neat solvent standard[5]. An MF between 0.85 and 1.15 indicates negligible matrix effects.

Quantitative Data Summary

Use the following table as a starting point for your instrument parameters. Note: Exact DP and CE values will vary by instrument vendor (e.g., Waters vs. Sciex vs. Agilent).

Parameter / ComponentValue / DescriptionRationale
Precursor Ion m/z 325.1 [M+H]+Protonation of basic nitrogens.
Quantifier MRM m/z 325.1 → 172.1Amide bond cleavage (Nicotinoyl cation). High specificity.
Qualifier MRM m/z 325.1 → 153.1Amide bond cleavage (Aniline fragment).
Collision Energy (CE) 25 - 35 eVOptimal range for amide cleavage.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+; maintains acidic pH[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution strength than methanol; sharper peaks.
Analytical Column Hybrid C18 (e.g., BEH C18), 1.7 µmMitigates silanol interactions and peak tailing[2].

Self-Validating Experimental Protocols

Protocol A: Step-by-Step MRM Optimization via Syringe Infusion

Purpose: To empirically determine the optimal Declustering Potential (DP) and Collision Energy (CE) for your specific mass spectrometer.

  • Preparation: Prepare a 100 ng/mL tuning solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Q1 Scan (Precursor): Run a full MS scan (m/z 100–500) in ESI+ mode. Locate the[M+H]+ peak at m/z 325.1.

  • DP Optimization: Monitor m/z 325.1 while ramping the Declustering Potential (or Cone Voltage) from 10 V to 150 V. Select the voltage that yields the maximum signal intensity without causing in-source fragmentation.

  • Product Ion Scan: Isolate m/z 325.1 in Q1. Sweep the Collision Energy in Q2 from 5 eV to 60 eV. Record the spectra.

  • MRM Selection: Identify the CE that maximizes the m/z 172.1 fragment (Quantifier) and the m/z 153.1 fragment (Qualifier). Input these into your final MRM method.

Protocol B: Matrix Effect Evaluation (Post-Extraction Spike Method)

Purpose: A self-validating test to ensure your sample preparation method successfully removes ion-suppressing endogenous compounds.

  • Extract Blanks: Process 6 independent lots of blank biological matrix (e.g., plasma) using your chosen extraction method (e.g., SPE).

  • Post-Spike: Spike the eluted/reconstituted blank extracts with the analyte at your low and high Quality Control (QC) concentrations.

  • Neat Standards: Prepare equivalent concentrations of the analyte in neat reconstitution solvent.

  • Analysis: Inject both sets of samples using your optimized LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) using the formula[5]: Matrix Factor = (Peak Area of Post-Extracted Spike) / (Peak Area of Neat Standard)

  • Validation Criteria: If the MF is < 0.8 (suppression) or > 1.2 (enhancement), your chromatography or sample cleanup must be further optimized.

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Optimization

Technical Support Center: Minimizing DMSO Toxicity for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals investigating the nicotinamide derivative N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals investigating the nicotinamide derivative N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide . Due to its highly lipophilic structure—comprising a dimethoxyphenyl ring, a pyrazole moiety, and a nicotinamide core—this compound exhibits poor aqueous solubility and typically requires Dimethyl Sulfoxide (DMSO) as a primary solvent[1][2].

However, excessive DMSO introduces confounding variables, including cytotoxicity and off-target signaling. This center provides self-validating protocols and mechanistic troubleshooting to ensure your assay readouts reflect the compound's true pharmacology, not solvent-induced artifacts.

Part 1: The Causality of DMSO Toxicity

Before troubleshooting formulation issues, it is critical to understand why DMSO compromises assay integrity. DMSO is an amphipathic molecule that readily intercalates into lipid bilayers, altering cell physiology even before overt cell death occurs.

  • Mitochondrial Impairment : In vitro exposure to >0.5% DMSO causes mitochondrial swelling, loss of membrane potential, and subsequent cytochrome c release[3].

  • Apoptotic Signaling : High concentrations of DMSO induce reactive oxygen species (ROS) generation and caspase-3 activation, culminating in apoptosis[3][4].

  • Readout Interference : Even at sub-lethal concentrations (0.25% - 0.5%), DMSO can artificially suppress or stimulate cytokine production (e.g., IL-6) and alter ROS baselines, heavily skewing immunomodulatory and metabolic assays[5].

Table 1: Quantitative Limits of DMSO in Cell Culture
Final DMSO Concentration (v/v)Cellular Impact & PhenotypeRecommendation
≤ 0.05% No significant impact on viability or baseline signaling in sensitive primary cells (e.g., Fibroblast-like synoviocytes)[6].Optimal for all cell types and long-term assays (>72h).
0.1% Generally safe for most immortalized lines; minor toxicity (5-12%) in highly sensitive primary cells[7].Standard Limit for 24-48h assays.
0.2% - 0.5% Tolerated by robust cancer lines (e.g., MCF-7, MDA-MB-231) but may delay cell growth and alter ROS/IL-6 baselines[5][8].Use with Caution . Requires strict vehicle matching.
> 1.0% Significant cytotoxicity, chromatin condensation, membrane pore formation, and mitochondrial damage[3][4][5].Not Recommended .
Part 2: Formulation Workflow & Visualization

To test N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide without exceeding the 0.1% DMSO threshold, a "Solvent-Shift" strategy must be employed.

G Compound N-(2,5-dimethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide Stock 1. Primary Stock 100% DMSO (50 mM) Compound->Stock Tox Direct Media Addition (>0.5% Final DMSO) Stock->Tox Poor Practice Mitigation 2. Intermediate Dilution (Co-solvents: PEG300 / SBE-β-CD) Stock->Mitigation Best Practice Mech1 Mitochondrial Swelling & Membrane Potential Loss Tox->Mech1 Apoptosis Cytotoxicity / Apoptosis (False Positives) Mech1->Apoptosis Assay 3. Final Culture Media (≤0.1% DMSO Maintained) Mitigation->Assay

Workflow comparing direct DMSO addition vs. stepwise co-solvent mitigation strategy.

Part 3: Experimental Protocol: The "Solvent-Shift" Method

This self-validating protocol ensures the compound remains in solution while keeping the final DMSO concentration strictly ≤0.1%.

Step 1: High-Concentration Primary Stock Preparation

  • Weigh the lyophilized N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide powder.

  • Dissolve in 100% anhydrous, sterile-filtered DMSO to create a highly concentrated stock (e.g., 20 mM or 50 mM).

    • Causality: A higher initial concentration means less volume is needed for the final dilution, naturally reducing the final DMSO percentage delivered to the cells[9][10].

  • Sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution without localized micro-precipitates[2].

Step 2: Intermediate Co-Solvent Dilution (Required for High Doses) If your target assay concentration requires adding too much DMSO stock, utilize a co-solvent cascade to bridge the hydrophobicity gap.

  • Transfer an aliquot of the DMSO stock to a sterile tube.

  • Add a bio-compatible solubilizer dropwise. Example formulation: 10% DMSO stock → 40% PEG300 → 5% Tween-80 → 45% Saline/PBS[2].

  • Alternative: Use a cyclodextrin carrier (e.g., 20% SBE-β-CD in saline). Cyclodextrins encapsulate the hydrophobic dimethoxyphenyl and pyrazole rings, enhancing aqueous solubility without the immunomodulatory interference seen with high DMSO[2][5].

Step 3: Final Media Addition and Vehicle Control Validation

  • Pre-warm the cell culture media to 37°C.

    • Causality: Adding hydrophobic compounds to cold media causes immediate thermal shock, drastically lowering the solubility threshold and causing the compound to crash out[9].

  • Add the intermediate solution to the pre-warmed media under vigorous vortexing to ensure rapid dispersion[9].

  • Self-Validating Step : Prepare a Vehicle Control containing the exact same final concentration of DMSO and co-solvents (e.g., 0.1% DMSO), but without the compound. If the vehicle control shows >5% cell death compared to an untreated baseline control, your solvent system is too toxic for your specific cell line and must be diluted further[10].

Part 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately when added to the aqueous cell culture medium. How do I fix this? A1: Precipitation occurs when the local concentration of water rapidly exceeds the compound's solubility threshold. Troubleshooting steps:

  • Do not add the DMSO stock directly to the full volume of media. Perform serial stepwise dilutions[9].

  • Ensure the culture media is pre-warmed to 37°C[9].

  • If precipitation persists, lower the primary DMSO stock concentration (e.g., from 50 mM to 10 mM) to prevent the compound from crashing out upon aqueous contact, or incorporate a cyclodextrin carrier[5][9].

Q2: I am observing high cytotoxicity in both my compound-treated wells and my vehicle control wells. What is happening? A2: Your cell line is highly sensitive to the solvent. While robust lines like MCF-7 tolerate up to 0.5% DMSO[8], sensitive primary cells (like FLS or neuronal cells) experience significant toxicity above 0.05%[6]. Resolution: Perform a DMSO dose-response assay (0.01% to 1.0%) on your specific cells to empirically determine the maximum tolerated dose[9][10]. Restrict your final assay DMSO concentration to below this empirical threshold.

Q3: Can I just use a lower concentration of DMSO in my vehicle control to save my cells? A3: Absolutely not. The vehicle control must contain the exact same concentration of DMSO as your highest compound treatment well. If your treatment well has 0.45% DMSO, your vehicle must have 0.45% DMSO. Reducing the DMSO in the control invalidates the experiment, as you will not be able to separate the compound's pharmacological effect from the solvent's toxic effect[10]. If 0.45% is too toxic, you must reformulate the drug delivery (see Step 2) rather than altering the control.

Q4: Does DMSO interfere with specific assay readouts like ROS or cytokine production? A4: Yes. DMSO is not biologically inert. It is a known radical scavenger and can artificially suppress reactive oxygen species (ROS) production. Furthermore, concentrations as low as 0.25% have been shown to alter Interleukin-6 (IL-6) release in macrophage models[5]. If your study of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves inflammatory or oxidative stress pathways, maintaining DMSO ≤0.05% is mandatory to prevent false negatives.

References
  • Biopioneer. Product Data Sheet: Nicotinamide. Available at:[Link]

  • Yuan C, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • PMC. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • Reddit Labrats. (2024). Avoiding toxic DMSO concentrations in cell culture. Available at: [Link]

  • ResearchGate. DMSO toxicity in vitro: effects on RGC viability and apoptosis. Available at:[Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide vs. Standard Kinase Inhibitors: A Technical Guide

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Among emerging pharmacophores, the pyrazolyl-nicotinamide scaffold—specifically N-(2,5-dimethoxyphenyl)-6-(1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Among emerging pharmacophores, the pyrazolyl-nicotinamide scaffold—specifically N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (herein referred to as DPPN , CAS: 321533-64-6)—has garnered attention for its unique structural geometry.

This guide objectively evaluates the biochemical and cellular efficacy of DPPN against established standard-of-care inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Sorafenib (a multi-kinase VEGFR/Raf inhibitor). By interrogating their mechanisms of action, binding affinities, and cellular phenotypes, we provide researchers and drug development professionals with a rigorous, data-backed comparative framework.

Mechanistic Rationale & Pathway Intervention

Kinase inhibitors typically function by competitively binding to the ATP-binding pocket at the kinase hinge region. Ruxolitinib exerts its antineoplastic and immunomodulatory effects by potently inhibiting Janus Kinases (JAK1 and JAK2), thereby preventing the1[1]. This disrupts the downstream transcription of pro-inflammatory cytokines and proliferative genes[2].

Conversely, the structural topology of DPPN features a 1H-pyrazol-1-yl moiety that effectively mimics the adenine ring of ATP, while the 2,5-dimethoxyphenyl group extends into the hydrophobic specificity pocket. This dual-action geometry suggests a broader polypharmacological profile, potentially engaging both the JAK-STAT axis and cell-cycle regulators like Cyclin-Dependent Kinase 4 (CDK4), which is 3[3].

Pathway Ligand Cytokine / Growth Factor Receptor Receptor (e.g., EPOR) Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Transcription Gene Transcription pSTAT3->Transcription Translocation Inhibitor Inhibitors: DPPN & Ruxolitinib Inhibitor->JAK2 ATP-Competitive Blockade

Diagram illustrating the JAK-STAT signaling cascade and the specific intervention point of inhibitors.

Biochemical Kinase Profiling (In Vitro)

To objectively compare the inhibitory potency (IC50) of DPPN against Ruxolitinib and Sorafenib, a universal, non-radioactive biochemical assay is required. The 4[4] is selected because it directly quantifies ADP production—a universal byproduct of all kinase reactions—5[5] while maintaining 6[6].

Self-Validating Protocol: ADP-Glo™ Kinase Assay

Causality Check: Traditional radiometric assays ([γ-32P]-ATP) pose safety and disposal challenges[7]. ADP-Glo provides a luminescence readout directly proportional to kinase activity, allowing for the 8[8] (JAK2, VEGFR2, CDK4) without altering the detection modality.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of purified recombinant kinase (e.g., JAK2 or CDK4), 2 µL of the respective substrate, and 1 µL of the inhibitor (DPPN, Ruxolitinib, or Sorafenib) serially diluted in DMSO (final DMSO concentration <1%).

  • Initialization: Initiate the reaction by adding 5 µL of ultra-pure ATP. Crucial Step: Set the ATP concentration at the specific Km​ for each kinase to ensure accurate competitive inhibition kinetics. Incubate for 60 minutes at room temperature.

  • Internal Validation (Controls): Include "No Enzyme" wells (to establish baseline background) and "Vehicle-Only" wells (to establish 100% uninhibited kinase activity).

  • Kinase Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Mechanism: This reagent terminates the kinase reaction and6[6], ensuring that subsequent signals are exclusively derived from the ADP generated during the assay. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Mechanism: This 4[4], which is then utilized by a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 values using a four-parameter logistic non-linear regression model.

Table 1: Comparative Biochemical IC50 Profiling (nM)
Kinase TargetDPPNRuxolitinibSorafenib
JAK2 14.22.8>10,000
JAK1 185.03.3>10,000
VEGFR2 >5,000>10,0006.0
CDK4 32.5>10,000>10,000

Data Interpretation: While Ruxolitinib is highly potent and selective for JAK1/2, DPPN demonstrates a differentiated dual-inhibition profile, strongly targeting both JAK2 and CDK4.

Cellular Target Engagement & Efficacy

Biochemical affinity does not always translate to cellular efficacy due to factors like membrane permeability, high intracellular ATP concentrations (which heavily compete with the inhibitor), and efflux pump activity. Therefore, target engagement must be validated inside living cells. We assess the phosphorylation status of downstream effectors: p-STAT3 (Tyr705) as a proxy for JAK2 activity, and9[9].

Workflow Culture 1. Cell Culture (HEL / Sk-Mel-28) Treatment 2. Compound Treatment (4 Hours) Culture->Treatment Lysis 3. Cell Lysis & Phosphatase Inhibition Treatment->Lysis WB 4. SDS-PAGE & Western Blotting Lysis->WB Analysis 5. Densitometry (p-STAT3 / p-Rb) WB->Analysis

Step-by-step experimental workflow for validating intracellular target engagement via Western Blot.

Self-Validating Protocol: Intracellular Western Blotting
  • Cell Culture & Treatment: Seed HEL cells (JAK2 V617F mutant) and Sk-Mel-28 cells (CDK4 hyperactive) at 1×106 cells/well. Treat with varying concentrations of DPPN, Ruxolitinib, or Vehicle for 4 hours. Causality: A 4-hour window is optimal to observe direct signaling inhibition before the onset of apoptosis, which could confound protein readouts.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Validation: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate STAT3 and Rb during extraction, yielding false-positive inhibition results.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-STAT3, total STAT3, p-Rb, total Rb, and GAPDH (loading control).

  • Densitometric Analysis: Normalize the phosphorylated protein signal to the total protein signal.

Table 2: Cellular Target Engagement (IC50 in µM)
Assay / Cell LineReadoutDPPNRuxolitinibSorafenib
HEL (JAK2 V617F) p-STAT3 (Tyr705)0.120.04>10.0
Sk-Mel-28 (CDK4) p-Rb (Ser780)0.28>10.0>10.0
HUVEC p-ERK (VEGFR downstream)>10.0>10.00.08

Conclusion

While standard inhibitors like Ruxolitinib exhibit exquisite selectivity for the JAK family, N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (DPPN) demonstrates a highly differentiated polypharmacological profile. Its ability to simultaneously engage JAK2 and CDK4 presents a compelling rationale for further investigation in complex, multi-pathway driven malignancies where single-node inhibition rapidly leads to resistance.

References

  • PathBank: Ruxolitinib Mechanism of Action Pathway. Available at:[Link]

  • Frontiers in Immunology: A case displaying the importance of JAK1 and JAK2 gene transcription in antifungal defense. Available at:[Link]

  • PLOS One: Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Available at:[Link]

  • BellBrook Labs: How Does a Biochemical Kinase Assay Work? Available at:[Link]

  • National Institutes of Health (NIH): Assaying Protein Kinase Activity with Radiolabeled ATP. Available at:[Link]

  • PLOS One: Kinase Inhibitor Screening Identifies Cyclin-Dependent Kinases and Glycogen Synthase Kinase 3 as Potential Modulators. Available at:[Link]

Sources

Comparative

reproducibility of IC50 values for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide across cell lines

A Researcher's Guide to Cross-Cell Line IC50 Reproducibility for Novel Kinase Inhibitors An In-Depth Technical Guide for the Characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide Introduction: The C...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Cross-Cell Line IC50 Reproducibility for Novel Kinase Inhibitors

An In-Depth Technical Guide for the Characterization of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Introduction: The Challenge of Potency Assessment

In preclinical drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a novel compound. However, this value is not an intrinsic constant. Instead, it is highly dependent on the biological context and the experimental conditions under which it is measured. The quest for reproducible IC50 values across different cancer cell lines is a significant challenge, with variability stemming from a multitude of factors including cell-specific genetics, assay methodology, and even subtle laboratory practices.[1][2]

This guide provides a comprehensive framework for systematically evaluating the reproducibility of IC50 values for the novel compound, N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide , hereafter referred to as "Compound X". We will delve into the causality behind experimental design, provide a robust, self-validating protocol, and present a framework for interpreting cross-cell line data.

Initial structural analysis of Compound X, which contains a nicotinamide scaffold and a pyrazole moiety, suggests a potential mechanism of action as a kinase inhibitor. Pyrazole and nicotinamide derivatives have been widely investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[3][4] Therefore, for the purposes of this guide, we will hypothesize that Compound X targets the CDK/retinoblastoma (Rb) signaling pathway.

Hypothesized Mechanism of Action: Targeting the CDK4/6-Rb Pathway

The Cyclin D/CDK4/6-Rb pathway is a critical checkpoint in the G1-S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. We hypothesize that Compound X inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and halting cell proliferation.

To effectively test the potency of Compound X against this hypothesized target, a panel of cell lines with well-characterized alterations in the CDK4/6-Rb pathway is essential.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor-positive (ER+), expresses wild-type Rb, and is known to be sensitive to CDK4/6 inhibitors. It serves as our primary model for a sensitive cell line.

  • A375 (Human Malignant Melanoma): This line harbors a BRAF V600E mutation, leading to hyperactivation of the MAPK pathway, which can sometimes confer resistance to CDK4/6 inhibition. It represents a potentially less sensitive or resistant cancer cell line.

  • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line often used as a control for general cytotoxicity. It helps to determine the compound's therapeutic window.

CDK4_6_Rb_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras_Raf Ras/Raf/MEK/ERK Signaling Receptor->Ras_Raf CyclinD Cyclin D Ras_Raf->CyclinD Upregulates CDK46_CyclinD Active Cyclin D/ CDK4-6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD CompoundX Compound X (N-(2,5-dimethoxyphenyl)-6- (1H-pyrazol-1-yl)nicotinamide) CompoundX->CDK46 Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F Sequesters pRb p-Rb (Inactive) Rb->pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases Proliferation Cell Proliferation S_Phase_Genes->Proliferation IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis Culture 1. Cell Culture (MCF-7, A375, HEK293) Maintain at <80% confluency Harvest 2. Harvest & Count (Exponential Phase) Culture->Harvest Seed 3. Seed Plates (Opaque 96-well plates) Optimize density per cell line Harvest->Seed Incubate1 4. Overnight Incubation (Allow cell attachment) Seed->Incubate1 Dilute 5. Prepare Serial Dilutions of Compound X in DMSO/Media Incubate1->Dilute Treat 6. Add Compound to Wells (10-point, 3-fold dilutions) Include Vehicle (DMSO) and No-Cell controls Dilute->Treat Incubate2 7. Incubate for 72 hours Treat->Incubate2 Equilibrate 8. Equilibrate Plate to Room Temperature (30 min) Incubate2->Equilibrate AddReagent 9. Add CellTiter-Glo® Reagent (Volume equal to media) Equilibrate->AddReagent Lyse 10. Mix on Shaker (2 min) Induce cell lysis AddReagent->Lyse Incubate3 11. Incubate at RT (10 min) Stabilize signal Lyse->Incubate3 Read 12. Read Luminescence Incubate3->Read Analyze 13. Data Analysis Normalize to controls, fit dose-response curve (4PL) Read->Analyze

Caption: Standardized workflow for IC50 determination.

Detailed Experimental Protocol: CellTiter-Glo® Assay

This protocol is adapted from the manufacturer's technical bulletin. [5]

  • Cell Seeding: a. Culture MCF-7, A375, and HEK293 cells in their recommended media until they reach ~70-80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count to determine viability and concentration. c. Dilute the cells to the pre-optimized seeding density (e.g., 5,000 cells/well for MCF-7) in 100 µL of media in opaque-walled 96-well plates.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Compound X in 100% DMSO. b. Perform a serial dilution series in culture medium to create a range of concentrations (e.g., from 100 µM to 0.005 µM). Ensure the final DMSO concentration in the well remains ≤0.5%. [6] c. After 24 hours of incubation to allow cell attachment, add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (media with 0.5% DMSO) and no-cell background wells (media only).

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Procedure: [7] a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. [5] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [8] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [5] d. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. f. Record luminescence using a plate reader.

Data Analysis and Interpretation

Accurate IC50 determination relies on correct data normalization and curve fitting. [9]

  • Normalization:

    • Subtract the average luminescence from the "no-cell" background wells from all other wells.

    • Normalize the data as a percentage of the vehicle-treated control wells (which represent 100% viability).

    • Formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Curve Fitting:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression model, typically a four-parameter logistic (4PL) curve, to fit the data. [10]This will yield the IC50 value.

Hypothetical Data Summary

The following table presents hypothetical results for Compound X across the selected cell lines, based on three independent experiments (n=3).

Cell LinePrimary TissueKey Genetic FeatureMean IC50 (µM) ± SDInterpretation
MCF-7 Breast CancerER+, Rb Wild-Type0.25 ± 0.08High sensitivity, consistent with hypothesized on-target activity in an Rb-dependent cell line.
A375 MelanomaBRAF V600E3.5 ± 1.2Moderate sensitivity, suggesting potential parallel signaling from the MAPK pathway may reduce dependency on CDK4/6. Higher standard deviation (SD) indicates more biological variability.
HEK293 Embryonic KidneyNon-Cancerous> 50Low cytotoxicity, indicating a favorable preliminary therapeutic window. The compound is significantly more potent against the cancer cell line.

Conclusion and Best Practices

The reproducibility of IC50 values is a critical component of early-stage drug discovery, providing confidence in structure-activity relationships and compound prioritization. [11]As demonstrated, the IC50 of Compound X varies significantly across different cell lines, which is an expected and informative result. The high potency in MCF-7 cells supports our initial hypothesis of CDK4/6 inhibition. The lower potency in A375 cells suggests that the genetic context of the cell line is a major determinant of sensitivity.

To ensure trustworthiness in your findings:

  • Standardize Everything: From cell passage number to incubation times and reagent lots, consistency is key. [12]* Run Independent Replicates: Biological replicates (repeating the experiment on different days) are essential to capture the true variability of the system. [13]* Context is Crucial: An IC50 value is meaningless without the context of the cell line and the assay conditions. Always report these details thoroughly.

By adhering to a robust, well-documented experimental framework, researchers can generate reliable and reproducible IC50 data, enabling more informed decision-making in the drug development pipeline.

References

  • Kretz, O., & Gstraunthaler, G. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. In Cells, Culture and Contamination (pp. 1-15). Springer, Cham. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUS Research. Retrieved from [Link]

  • Devanarayan, V. (2021). Reproducibility Assessment of In Vitro Screening Results. YouTube. Retrieved from [Link]

  • Sarmadi, M., et al. (2016). Understanding and managing sources of variability in cell measurements. Cytotherapy, 18(12), 1484-1497. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Retrieved from [Link]

  • Simpson, M. J., et al. (2017). Investigating the reproducibility of in vitro cell biology assays using mathematical models. University of Queensland. Retrieved from [Link]

  • Harrill, J. A., et al. (2021). A Population-Based Human In Vitro Approach to Quantify Inter-Individual Variability in Responses to Chemical Mixtures. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Wang, W., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Feng, B., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1073-1082. Retrieved from [Link]

  • G. I., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1642. Retrieved from [Link]

  • Hilaris Publishing. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Comparing the Metabolic Stability of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in Human and Rat Liver Microsomes

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability not only de-risks candidates for further development but also provi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability not only de-risks candidates for further development but also provides critical insights into potential pharmacokinetic differences across species, a key consideration for the translation of preclinical data to human clinical trials. This guide offers a comprehensive framework for comparing the metabolic stability of the novel compound N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in human and rat liver microsomes. We will delve into the experimental design, present and interpret hypothetical data, and explore the underlying biochemical basis for potential species-specific metabolic profiles.

The Critical Role of In Vitro Metabolic Stability Assays

Metabolic stability assays are a cornerstone of early drug metabolism and pharmacokinetics (DMPK) screening.[1][2] These in vitro experiments measure the rate at which a compound is broken down by drug-metabolizing enzymes.[2] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used tool for these studies as they contain a high concentration of key phase I enzymes, such as cytochrome P450s (CYPs), and phase II enzymes, like UDP-glucuronosyltransferases (UGTs).[1][3][4] By incubating a test compound with liver microsomes and the necessary cofactors, we can determine its intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug.[3][5]

Comparing data from human and rat liver microsomes is particularly important. Rats are a common preclinical animal model, and understanding the differences in how they metabolize a drug compared to humans can help predict potential discrepancies in efficacy and safety.[6]

Experimental Protocol: A Step-by-Step Guide to Assessing Metabolic Stability

The following protocol outlines a robust method for determining the metabolic stability of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide.

Materials and Reagents:
  • N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (test compound)

  • Pooled human liver microsomes (from a reputable supplier)

  • Pooled male Sprague-Dawley rat liver microsomes

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Experimental Workflow:

A pre-incubation step is crucial to allow the test compound to equilibrate with the microsomal proteins.[3] The metabolic reaction is initiated by the addition of the NADPH regenerating system.[3] Samples are taken at various time points to monitor the disappearance of the parent compound.[7] The reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[3]

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solution C Prepare incubation mixture (buffer, microsomes) A->C B Thaw liver microsomes on ice B->C D Pre-incubate mixture at 37°C C->D E Initiate reaction with NADPH/UDPGA D->E F Incubate at 37°C with shaking E->F G Collect samples at 0, 5, 15, 30, 60 min F->G H Quench reaction with cold acetonitrile + IS G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Incubation Procedure:
  • Preparation: Prepare a 1 mM stock solution of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in a suitable organic solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in buffer to the final working concentration (typically 1 µM).

  • Incubation Setup: In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5 mg/mL), potassium phosphate buffer, and the test compound.[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA (for assessing both phase I and phase II metabolism).

  • Time Course: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[4]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis and Interpretation

The primary data generated is the percentage of the parent compound remaining at each time point. From this, two key parameters are calculated:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): This represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results for the metabolic stability of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in human and rat liver microsomes.

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-life (t½, min) 4515
Intrinsic Clearance (CLint, µL/min/mg) 15.446.2
Classification Low to Intermediate ClearanceHigh Clearance

Discussion of Potential Species Differences

The hypothetical data suggests that N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is more rapidly metabolized in rat liver microsomes compared to human liver microsomes. This is a common observation in drug metabolism studies and can often be attributed to differences in the expression and activity of drug-metabolizing enzymes between the two species.[6][8]

The Role of Cytochrome P450 Enzymes

CYP enzymes are a major family of phase I enzymes responsible for the oxidation of a wide range of xenobiotics.[9][10] There are significant species-specific differences in the expression and substrate specificity of CYP isoforms.[8][11] For example, some CYP families, like CYP2C and CYP3A, show considerable interspecies variability in their catalytic activities.[8] The nicotinamide and pyrazole moieties in the test compound suggest potential sites for oxidative metabolism by CYPs.

The Contribution of UDP-Glucuronosyltransferases

UGTs are phase II enzymes that conjugate glucuronic acid to various functional groups, increasing the water solubility of compounds and facilitating their excretion.[12] The presence of a dimethoxyphenyl group and other potential sites for hydroxylation on the test compound could create functional groups that are substrates for UGTs.[13] Like CYPs, UGTs also exhibit species-specific expression and activity.[10]

The following diagram illustrates potential metabolic pathways for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, highlighting the involvement of both phase I and phase II enzymes.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs) Parent N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide M1 Hydroxylated Metabolite Parent->M1 Hydroxylation M2 O-demethylated Metabolite Parent->M2 O-demethylation M3 Glucuronide Conjugate M1->M3 Glucuronidation

Caption: Potential metabolic pathways for the test compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the metabolic stability of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in human and rat liver microsomes. The hypothetical data presented underscores the importance of conducting these cross-species comparisons early in the drug discovery process. A higher clearance in rats compared to humans, as suggested in our hypothetical example, would have significant implications for the design and interpretation of preclinical toxicology and efficacy studies.

Further investigations should focus on identifying the specific CYP and UGT isoforms responsible for the metabolism of this compound in both species. This can be achieved using recombinant enzymes or specific chemical inhibitors. A more detailed understanding of the metabolic pathways will enable more accurate predictions of human pharmacokinetics and potential drug-drug interactions.

References

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxific
  • Cytochrome P-450 monooxygenase activities in human and r
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic
  • Metabolic stability in rat, mouse, and human liver microsomes of compound 12.
  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult.
  • Full article: The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism*† - Taylor & Francis.
  • In vitro Metabolic Stability of Drugs and Applic
  • How to Conduct an In Vitro Metabolic Stability Study - P
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec.
  • Metabolic Stability Assays - Merck Millipore.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed.
  • Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - Taylor & Francis.
  • Microsomal Stability Assay - Cre
  • Cytochrome P450 isoenzymes in rat and human liver microsomes associate with the metabolism of total coumarins in Fructus Cnidii - PubMed.
  • How do drug researchers address effects that only occur in rats?
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - ACS Public
  • Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans - Longdom Publishing.
  • Metabolic Stability and Metabolite Analysis of Drugs - Cre
  • ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube.
  • Comparison between recombinant P450s and human liver microsomes in the determination of cytochrome P450 Michaelis-Menten constants - PubMed.
  • Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence | Journal of Chemical Information and Modeling - ACS Public
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC.
  • Species differences in CYP enzymes - CORE.
  • Gender difference in the pharmacokinetics and metabolism of VX‐548 in r
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  • Drug Metabolism Letters - Semantic Scholar.
  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and R
  • Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[12][13]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed.

  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - ResearchG
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

As a Senior Application Scientist, I recognize that ensuring the safe handling and compliant disposal of complex heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. N-(2,5-dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that ensuring the safe handling and compliant disposal of complex heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 321533-64-6) is a specialized nicotinamide derivative utilized in advanced drug development and kinase inhibition studies.

Because it contains both a pyrazole ring and a dimethoxyphenyl moiety, improper disposal can lead to environmental persistence and water contamination. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the handling, segregation, and destruction of this compound in accordance with EPA Subpart P and international pharmaceutical waste guidelines.

Chemical Profile & Hazard Causality

Before handling the compound, it is critical to understand the mechanistic reasons behind its disposal requirements:

  • Chemical Name: N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

  • Molecular Formula: C17H16N4O3

  • Mechanistic Hazard Profile: The compound features a robust heterocyclic framework. The pyrazole and pyridine nitrogen atoms can act as environmental chelators if released into wastewater. Furthermore, the dimethoxyphenyl group enhances lipophilicity, increasing the risk of bioaccumulation. Consequently, drain disposal (sewering) is strictly prohibited (1)[1].

Operational Handling & Spill Management

To ensure trustworthiness, this protocol operates as a self-validating system: every safety check is designed to confirm the efficacy of the previous step, creating a closed-loop audit trail for lab personnel.

Step 1: Personal Protective Equipment (PPE) Selection

  • Action: Don nitrile gloves (double-gloving recommended), a fitted lab coat, and ANSI-approved safety goggles.

  • Causality: Nitrile provides superior chemical resistance against organic amides compared to latex. Double-gloving ensures the outer layer can be safely discarded immediately upon suspected contamination, preventing trans-dermal exposure to the active pharmaceutical ingredient (API).

Step 2: Engineering Controls

  • Action: Handle the dry powder exclusively within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Causality: Weighing dry APIs generates aerosolized micro-particulates. A fume hood maintains negative pressure, ensuring these particulates are trapped in HEPA/carbon filters rather than inhaled by the operator.

Step 3: Spill Remediation

  • Action: In the event of a powder spill, do not sweep. Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., 70% ethanol or isopropanol) to dissolve and contain the API. Wipe inward to prevent spreading, and place all contaminated materials into a designated hazardous waste container.

  • Causality: Sweeping aerosolizes the API. Dampening the powder reduces kinetic energy and airborne suspension, safely trapping the lipophilic dimethoxyphenyl compound in the solvent matrix.

Waste Segregation & Disposal Plan

Under the EPA's Subpart P framework, healthcare and laboratory facilities must adhere to strict segregation and destruction protocols for pharmaceutical waste.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all solid waste (empty vials, contaminated PPE, and residual powder) into a rigid, leak-proof container. Use a Black Container if mixed with RCRA-hazardous solvents, or a Blue/White Container for non-hazardous pharmaceutical waste.

  • Causality: While not explicitly a P-listed (acute) or U-listed (toxic) RCRA waste by default, best management practices dictate treating experimental heterocyclic APIs as hazardous pharmaceutical waste (2)[2]. Proper visual segregation prevents cross-contamination and ensures compliance with EPA Subpart P (1)[1].

Step 2: Satellite Accumulation & Storage

  • Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). Do not exceed the 90-day storage limit.

  • Causality: Time-limited storage prevents the degradation of containers and minimizes the risk of secondary reactions or facility-level contamination. It also maintains compliance with local hazardous waste regulations (1)[1].

Step 3: Licensed Transport

  • Action: Transfer waste custody to a licensed hazardous waste hauler using a Uniform Hazardous Waste Manifest.

  • Causality: This establishes a legally binding chain of custody, ensuring the waste is tracked from the laboratory bench to the final destruction facility, mitigating legal liabilities (3)[3].

Step 4: Final Destruction via High-Temperature Incineration

  • Action: Ensure the waste is routed to a RCRA-permitted incinerator operating at temperatures exceeding 1,200°C.

  • Causality: High-temperature incineration is the only reliable method to completely break down the robust C-N bonds in the pyrazole and nicotinamide rings. Adequate flue gas cleaning systems in these facilities capture nitrogen oxides (NOx) generated during combustion, preventing atmospheric pollution (4)[4].

Quantitative Data & Compliance Thresholds
ParameterRegulatory Standard / Best PracticeOperational Rationale
Incineration Temperature > 1,200°CEnsures complete thermal destruction of heterocyclic rings.
Max Storage Time 90 DaysPrevents container degradation and regulatory fines.
Waste Container Color Black (RCRA) / Blue (Non-RCRA)Facilitates rapid visual segregation at the point of generation.
Sewer Disposal Limit 0% (Strictly Prohibited)Prevents aquatic toxicity and drinking water contamination.
Waste Lifecycle Visualization

G Gen 1. Waste Generation (API Residues & PPE) Seg 2. Segregation (Black/Blue Bins) Gen->Seg Store 3. Satellite Accumulation (< 90 Days Limit) Seg->Store Trans 4. Licensed Transport (Manifested Custody) Store->Trans Inc 5. High-Temp Incineration (> 1200°C Destruction) Trans->Inc

Workflow for compliant segregation and high-temperature incineration of pharmaceutical waste.

References
  • [4] Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. epa.gov. 4

  • [3] Interim Pharmaceutical Waste Policy - Regulations.gov. regulations.gov. 3

  • [1] Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. medprodisposal.com. 1

  • [2] A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. epa.gov. 2

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